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Compound of Interest

Compound Name: Tyk2-IN-18

Cat. No.: B15569495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of

Tyk2-IN-18, a representative potent and selective allosteric inhibitor of Tyrosine Kinase 2

(TYK2). TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine

signaling pathways implicated in numerous autoimmune and inflammatory diseases, including

psoriasis, systemic lupus erythematosus, and inflammatory bowel disease.[1] Tyk2-IN-18
represents a class of inhibitors that target the regulatory pseudokinase (JH2) domain of TYK2,

offering high selectivity over other JAK family members (JAK1, JAK2, and JAK3) and thus a

potentially improved safety profile.[2][3]

The data and protocols presented herein are based on established methodologies for

characterizing selective allosteric TYK2 inhibitors, such as deucravacitinib (BMS-986165),

which serves as a well-documented paradigm for this class of molecules.[4]

Data Presentation
The in vitro activity of Tyk2-IN-18 is quantified through a series of biochemical and cellular

assays to determine its potency, selectivity, and mechanism of action.

Table 1: Biochemical Potency of Allosteric TYK2
Inhibitors
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This table summarizes the binding affinity and inhibitory activity of representative allosteric

TYK2 inhibitors against the TYK2 pseudokinase (JH2) domain and their effect on the catalytic

(JH1) domain.

Compound Assay Type Target Domain IC50 / Ki (nM) Reference

Deucravacitinib HTRF Binding TYK2 JH2 IC50: 0.2 [5]

HTRF Binding JAK1 JH2 IC50: 1.8 [6]

Binding Assay TYK2 JH2 Ki: 0.02 [5]

Kinase Activity TYK2 JH1 >10,000 [6]

QL-1200186
Biochemical

Binding
TYK2 JH2 IC50: 0.06

Biochemical

Binding
JAK1 JH2 IC50: 9.85

Table 2: Cellular Activity of Allosteric TYK2 Inhibitors
This table presents the potency of representative inhibitors in cell-based assays, measuring the

inhibition of cytokine-induced STAT phosphorylation.

Compound Cell Type
Cytokine
Stimulus

Pathway
Measured

IC50 (nM) Reference

Deucravacitin

ib

Human

Whole Blood
IL-12 pSTAT4 1.1 [4][7]

Human

Whole Blood
IFN-α pSTAT4 2.3 [4]

Human T-

cells
IL-23 pSTAT3 0.8 [8]

ATMW-DC
Cellular

Assay
IL-12 pSTAT4 18 [2]
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Table 3: Kinase Selectivity Profile of Deucravacitinib
This table highlights the selectivity of deucravacitinib for TYK2 over other JAK family members

in cellular assays. High selectivity is achieved by targeting the unique regulatory JH2 domain.

[9]

JAK
Pathway

Cytokine
Stimulus

Cell Type IC50 (nM)
Selectivity
Fold (vs.
TYK2/IL-12)

Reference

TYK2/JAK2 IL-12
Human

Whole Blood
1.1 - [4][7]

JAK1/JAK3 IL-2
Human

Whole Blood
>10,000 >9090 [4][7]

JAK2/JAK2 GM-CSF
Human

Whole Blood
>10,000 >9090 [4][7]

JAK1/TYK2 IFN-α
Human

Whole Blood
2.3 ~2 [4]

Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.

Biochemical Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled probe

from the TYK2 JH2 domain.[10]

Objective: To determine the binding affinity (IC50) of the inhibitor to the isolated TYK2

pseudokinase (JH2) domain.

Materials:

Recombinant human TYK2 JH2 protein[10]

Fluorescently labeled probe (e.g., JH2 probe 1)[10]
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Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)

Test compound (Tyk2-IN-18) serially diluted in DMSO

384-well microplates

Microplate reader capable of measuring fluorescence polarization[10]

Procedure:

Prepare a solution of TYK2 JH2 protein and the fluorescent probe in the assay buffer.

Dispense the protein/probe mixture into the wells of a 384-well plate.

Add serially diluted test compound or DMSO (vehicle control) to the wells. The final DMSO

concentration should be kept at or below 1%.[10]

Incubate the plate at room temperature for 60-120 minutes, protected from light.

Measure the fluorescence polarization (FP) signal using a microplate reader.

Calculate the percent inhibition based on the FP signal of the control wells versus the

compound-treated wells.

Plot the percent inhibition against the compound concentration and fit the data to a four-

parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT Assay (Flow Cytometry)
This assay quantifies the inhibition of cytokine-induced STAT phosphorylation in primary human

cells, providing a measure of the compound's cellular potency and pathway selectivity.[11]

Objective: To measure the IC50 of Tyk2-IN-18 against TYK2-dependent signaling (e.g., IL-

12-induced pSTAT4) and other JAK-dependent pathways.[11]

Materials:

Human peripheral blood mononuclear cells (PBMCs) or whole blood[11]
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Cytokines: IL-12 (for TYK2/JAK2), IL-6 (for JAK1/JAK2), IFN-α (for TYK2/JAK1)[11]

Test compound (Tyk2-IN-18)

Fixation and permeabilization buffers

Fluorochrome-conjugated antibodies against phospho-STATs (e.g., anti-pSTAT4, anti-

pSTAT3)

Flow cytometer

Procedure:

Isolate PBMCs or use fresh human whole blood.

Pre-incubate the cells with serially diluted Tyk2-IN-18 or DMSO control for 1-2 hours at

37°C.[11]

Stimulate the cells with a pre-determined concentration of cytokine (e.g., IL-12) for 15-30

minutes at 37°C.[11]

Immediately fix the cells to preserve the phosphorylation state.[11]

Permeabilize the cells to allow for intracellular antibody staining.

Stain the cells with a phospho-specific STAT antibody.[11]

Acquire data on a flow cytometer, gating on the cell population of interest (e.g., T cells).

Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.

Calculate the IC50 value by plotting the percentage of inhibition of the pSTAT signal

against the inhibitor concentration.

Kinome-wide Selectivity Profiling (Competition Binding
Assay)
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A comprehensive selectivity profile is essential to identify potential off-target effects. The

KINOMEscan™ platform is a widely used method for this purpose.

Objective: To assess the selectivity of Tyk2-IN-18 across a broad panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of

kinase bound to the solid support is quantified by qPCR.

Procedure (Simplified Workflow):

DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test

compound (Tyk2-IN-18) at a fixed concentration (e.g., 1 µM).

After an incubation period, unbound kinases are washed away.

The amount of kinase bound to the solid support is measured using qPCR.

The results are reported as "percent of control," where a lower percentage indicates

stronger binding of the test compound to the kinase.

Hits are typically defined as kinases showing significant inhibition (e.g., >90% inhibition) at

the tested concentration.

Mandatory Visualization
TYK2 Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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